molecular formula C13H20Cl2N2 B7898474 C-[1-(2-Chloro-benzyl)-piperidin-4-yl]-methylamine hydrochloride

C-[1-(2-Chloro-benzyl)-piperidin-4-yl]-methylamine hydrochloride

Cat. No.: B7898474
M. Wt: 275.21 g/mol
InChI Key: HNNNCPQTXPRXNE-UHFFFAOYSA-N
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Description

C-[1-(2-Chloro-benzyl)-piperidin-4-yl]-methylamine hydrochloride is a chemical compound with the molecular formula C13H20Cl2N2. It is known for its unique structure, which includes a piperidine ring substituted with a 2-chlorobenzyl group and a methylamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-[1-(2-Chloro-benzyl)-piperidin-4-yl]-methylamine hydrochloride typically involves the alkylation of piperidine with 2-chlorobenzyl chloride, followed by the introduction of a methylamine group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process. The final product is then converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

C-[1-(2-Chloro-benzyl)-piperidin-4-yl]-methylamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or potassium cyanide for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may produce amines, and substitution reactions may result in the formation of new substituted derivatives .

Scientific Research Applications

C-[1-(2-Chloro-benzyl)-piperidin-4-yl]-methylamine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of C-[1-(2-Chloro-benzyl)-piperidin-4-yl]-methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to C-[1-(2-Chloro-benzyl)-piperidin-4-yl]-methylamine hydrochloride include other piperidine derivatives and benzyl-substituted amines. Examples include:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern, which can confer unique chemical and biological properties.

Properties

IUPAC Name

[1-[(2-chlorophenyl)methyl]piperidin-4-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2.ClH/c14-13-4-2-1-3-12(13)10-16-7-5-11(9-15)6-8-16;/h1-4,11H,5-10,15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNNCPQTXPRXNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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